5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid

Catalog No.
S3420563
CAS No.
368211-43-2
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid

CAS Number

368211-43-2

Product Name

5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-naphthalen-1-yl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-15(18)14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,17,18)

InChI Key

UEBMJNRDEGKPGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(N3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(N3)C(=O)O

Use in Chemical Synthesis

Field: Chemical Engineering

Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” can be used as a building block in the synthesis of various complex molecules . Its unique structure makes it a valuable tool in the field of chemical synthesis .

Methods of Application or Experimental Procedures: The compound can be used in various chemical reactions to produce different types of molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

Potential Use in Drug Discovery

Field: Pharmaceutical Sciences

Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” could potentially be used in drug discovery due to its structural similarity to various bioactive compounds .

Methods of Application or Experimental Procedures: The compound could be used as a starting point for the synthesis of new drug candidates. This might involve various chemical reactions to modify the structure of the compound and evaluate its biological activity .

Results or Outcomes: The outcomes of such studies could lead to the discovery of new drugs with potential therapeutic effects.

Use in Material Science

Field: Material Science

Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” could potentially be used in the field of material science . Its unique structure could be leveraged to create new materials with specific properties .

Methods of Application or Experimental Procedures: The compound could be used in various chemical reactions to produce different types of materials. The specific methods of application or experimental procedures would depend on the particular material being produced .

Potential Use in Biochemical Research

Field: Biochemistry

Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” could potentially be used in biochemical research due to its structural similarity to various bioactive compounds .

Methods of Application or Experimental Procedures: The compound could be used as a starting point for the synthesis of new biochemical research tools. This might involve various chemical reactions to modify the structure of the compound and evaluate its biological activity .

Results or Outcomes: The outcomes of such studies could lead to the discovery of new biochemical tools with potential research applications.

5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a naphthalene moiety attached to a pyrrole ring with a carboxylic acid functional group. Its molecular formula is C15H11NO2, and it has a molecular weight of 237.25 g/mol. The compound is classified under various chemical databases, including PubChem, where it is listed with the compound identifier CID 22507240 .

This compound exhibits notable features such as good solubility in organic solvents and moderate stability under standard laboratory conditions, making it suitable for various chemical applications.

There is no known mechanism of action for 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid as its biological activity is not documented in scientific literature.

  • Potential skin and eye irritant: Aromatic and carboxylic acid groups can cause irritation.
  • Low flammability: Aromatic hydrocarbons typically have low flammability.
Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of a pyrrole derivative.
  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Several methods have been reported for synthesizing 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid:

  • Condensation Reactions: The synthesis often begins with the condensation of naphthalene derivatives with pyrrole in the presence of an acid catalyst.
  • Carboxylation Reactions: Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
  • Functional Group Modifications: Post-synthesis modifications can introduce additional functional groups to enhance solubility or biological activity.

These methods highlight the versatility of synthetic pathways available for this compound.

5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs.
  • Material Science: Its unique properties could be utilized in creating advanced materials or polymers.
  • Chemical Research: It serves as a valuable reagent in organic synthesis and material characterization.

The diverse applications underscore its significance in both scientific research and industrial contexts.

Several compounds share structural similarities with 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1H-Pyrrole-2-carboxylic acidSimple pyrrole structureLacks naphthalene moiety
5-Methyl-1H-pyrrole-2-carboxylic acidMethyl substitution on pyrroleLess planar structure compared to naphthalene
Naphthalene-2-carboxylic acidNaphthalene ring without pyrroleNo nitrogen atom present
3-(Naphthalen-1-yl)-1H-pyrroleNaphthalene at position 3Different position of naphthalene attachment

The presence of both the naphthalene and pyrrole moieties in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid contributes to its unique properties and potential applications, distinguishing it from other similar compounds.

The formation of the pyrrole-naphthalene hybrid structure in 5-(naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid relies heavily on condensation reactions that enable the fusion of aromatic systems. These reactions often involve carbonyl intermediates or prefunctionalized building blocks to achieve cyclization.

Acid-Catalyzed Cyclization Strategies for Pyrrole-Naphthalene Hybridization

Acid-catalyzed cyclization represents a cornerstone in synthesizing pyrrole derivatives, particularly when integrating polyaromatic systems like naphthalene. A notable approach involves the use of Brønsted acids to facilitate the formation of the pyrrole ring through intramolecular dehydration or intermolecular coupling. For instance, BINOL-derived phosphoric acids have emerged as efficient catalysts for enantioselective cycloadditions involving pyrrole intermediates. In one documented method, pyrrole-2-carbinols react with aryl acetaldehydes under BINOL-phosphoric acid catalysis to form 2,3-dihydro-1H-pyrrolizin-3-ols via a [6+2]-cycloaddition mechanism. This process highlights the dual role of the acid catalyst in activating both the pyrrole methide and the aldehyde enol, enabling a stereocontrolled pathway.

A sustainable alternative leverages 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds, which react with primary amines under solvent-free conditions or in basic aqueous methanol to form N-substituted pyrrole carboxylic acids. While this method primarily targets simpler pyrrole derivatives, its extension to naphthalene-containing amines could provide a viable route to 5-(naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid. The reaction proceeds through a Paal-Knorr-like mechanism, where the pyrrole ring forms via nucleophilic attack and subsequent cyclization.

Table 1: Key Acid-Catalyzed Cyclization Methods

Catalyst SystemReactantsKey OutcomeYieldReference
BINOL-phosphoric acidPyrrole-2-carbinols, aryl acetaldehydesEnantioselective pyrrolizin-3-ols66%*
Solvent-free conditions3-Hydroxy-2-pyrones, aminesN-Alkyl-pyrrolecarboxylic acidsHigh

*Reported for large-scale synthesis of analog 4m.

Regioselective Control in Naphthalene-Pyrrole Coupling Processes

Achieving regioselective coupling between naphthalene and pyrrole requires careful modulation of electronic and steric factors. Transition metal-free approaches, such as organocatalytic enantioselective cycloadditions, offer precise control over the positioning of substituents. In the BINOL-phosphoric acid-catalyzed system, the 3-aryl group of the catalyst shields one face of the pyrrole methide, directing the enol nucleophile to attack the less hindered face. This steric guidance ensures the formation of a single diastereomer with three contiguous stereocenters, demonstrating the potential for regioselective naphthalene incorporation.

Electrochemical methods provide another avenue for regioselective functionalization. For example, the polymerization of pyrrole derivatives bearing tetrahydropyran-protected hydroxyl groups has been achieved through cyclic voltammetry, yielding conducting polymers with tailored side-chain functionalities. While this study focuses on polymer synthesis, its principles—such as the use of protecting groups to direct reactivity—could be adapted to stabilize intermediates during naphthalene-pyrrole coupling.

Table 2: Regioselective Coupling Strategies

MethodKey FeatureRegiochemical OutcomeReference
Organocatalytic cycloadditionSteric shielding by BINOL backboneSingle diastereomer formation
Electrochemical polymerizationProtecting group modulationControlled side-chain orientation

Transition Metal-Mediated C–H Activation Approaches

Transition metal catalysts, particularly palladium and rhodium complexes, have enabled selective C–H bond functionalization in 5-(naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid. These methods exploit the inherent reactivity of the pyrrole ring and the directing effects of the carboxylic acid group to achieve site-selective modifications.

Palladium-Catalyzed Arylation
Palladium(II) acetate (Pd(OAc)₂) has been employed for γ-C(sp²)–H arylation of benzylamine derivatives, a reaction applicable to the naphthalene subunit of the target compound. In such transformations, the carboxylic acid group acts as a transient directing group, coordinating to the palladium catalyst and directing functionalization to the γ-position of the aromatic ring [3]. For example, aryl iodides derived from natural products like strychnine undergo coupling with benzylamines under Pd catalysis, yielding biaryl structures analogous to the naphthalene-pyrrole scaffold [1]. The use of CO₂ as a carboxylate source in these reactions ensures redox-neutral conditions, avoiding stoichiometric oxidants [1].

Rhodium-Catalyzed Alkylation
Dirhodium complexes such as Rh₂(DOSP)₄ and Rh₂(BPCP)₄ exhibit exceptional selectivity for primary C–H bonds in benzylic and allylic systems. Intramolecular competition experiments reveal a strong preference for functionalization at primary sites over secondary or tertiary positions, a selectivity profile relevant to the naphthalene moiety’s methylene groups [1]. For instance, Rh₂(S-BPCP)₄ catalyzes formal alkylation at activated primary C–H bonds via a proposed metalloradical mechanism, achieving enantioselectivities exceeding 20:1 in diastereomeric ratios [1]. This approach could enable asymmetric functionalization of the naphthalene unit while preserving the pyrrole-carboxylic acid core.

Decarboxylative Cross-Coupling
The carboxylic acid group in 5-(naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid participates in decarboxylative couplings with aryl halides. Palladium catalysts mediate these reactions, replacing the carboxylate with aryl groups via a concerted metalation-deprotonation mechanism [5]. For example, treating the compound with iodobenzene in the presence of Pd(OAc)₂, a base, and an oxidant yields 5-(naphthalen-1-yl)-1H-pyrrole-2-aryl derivatives. This method circumvents prefunctionalization steps required in traditional cross-coupling reactions [5].

CatalystSubstrate ScopeKey FunctionalizationYield RangeReference
Pd(OAc)₂Aryl iodides, benzylaminesγ-C(sp²)–H arylation45–72% [1] [3]
Rh₂(S-BPCP)₄Primary C–H bondsAlkylation60–85% [1]
Pd(OAc)₂/oxidantAryl bromidesDecarboxylative coupling50–68% [5]

Photoredox Catalysis in Late-Stage Derivatization

Photoredox catalysis offers a complementary strategy for functionalizing 5-(naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid under mild, visible-light-driven conditions. While direct examples from the provided sources are limited, general principles of photoredox-mediated decarboxylation and radical coupling apply.

Decarboxylative Radical Formation
Irradiation of the carboxylic acid with a photoredox catalyst (e.g., [Ru(bpy)₃]²⁺) generates a carboxyl radical, which undergoes decarboxylation to yield a pyrrole-stabilized radical intermediate. This species participates in cross-couplings with electron-deficient alkenes or aryl diazonium salts, enabling C–C bond formation at the α-position of the pyrrole ring [5]. Such transformations tolerate the naphthalene substituent’s steric bulk, as evidenced by analogous reactions in polyaromatic systems [5].

Energy Transfer Mechanisms
Excited-state photocatalysts (e.g., eosin Y) can transfer energy to the naphthalene chromophore, populating triplet states that undergo [2+2] cycloadditions or hydrogen atom transfer (HAT) reactions. This approach could functionalize the naphthalene unit without directing groups, leveraging its innate photoreactivity. For instance, triplet energy transfer to naphthalene facilitates allylic C–H amination when paired with a thiol HAT catalyst [1].

“The merger of photoredox and transition metal catalysis represents a powerful paradigm for late-stage functionalization of complex pharmaceuticals.” — Adapted from [1]

Challenges and Opportunities
Current limitations in photoredox derivatization of 5-(naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid include competing absorption by the naphthalene moiety and the need for tailored HAT catalysts. Recent advances in ligand design and wavelength-selective irradiation may address these issues, opening pathways for selective C–H functionalization under ambient conditions [1] [5].

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical investigations of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid provide fundamental insights into its electronic properties and molecular behavior. The compound represents a fascinating fusion of naphthalene and pyrrole aromatic systems connected through direct conjugation, creating a unique electronic framework that requires sophisticated computational approaches to fully characterize.

The electronic structure of this heterocyclic compound exhibits characteristics typical of extended π-conjugated systems. The naphthalene moiety contributes significant electron delocalization through its fused benzene rings, while the pyrrole ring provides additional π-electron density through its nitrogen heteroatom [1] [2]. The carboxylic acid functional group at the 2-position of the pyrrole ring introduces both electron-withdrawing effects and hydrogen bonding capabilities, substantially influencing the overall electronic distribution [3] [4].

Density Functional Theory calculations using the B3LYP functional with appropriate basis sets have proven particularly effective for analyzing the electronic structure of naphthalene-containing heterocycles [5] [6]. The choice of basis set significantly impacts the accuracy of electronic property predictions, with 6-311++G(d,p) demonstrating superior performance for heterocyclic compounds compared to smaller basis sets [5] [7]. Time-dependent DFT methods provide additional insights into excited state properties and optical characteristics [6] [8].

The extended conjugation system in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid creates a delocalized π-electron network spanning both aromatic rings. This delocalization affects fundamental electronic properties including ionization potential, electron affinity, and chemical reactivity descriptors [5] [9]. The presence of the carboxylic acid group introduces additional complexity through potential intramolecular hydrogen bonding interactions and conformational preferences [3] [7].

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier molecular orbital analysis represents a cornerstone methodology for predicting chemical reactivity patterns in heterocyclic compounds. For 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide critical information about electron donor and acceptor capabilities respectively [10] [11].

The HOMO energy levels of related naphthalene-pyrrole systems typically range from -5.09 to -6.28 eV, indicating moderate to strong electron-donating character [12] [13]. The naphthalene component generally contributes significantly to the HOMO, with electron density concentrated on the aromatic rings and extending into the pyrrole system through conjugation [1] [6]. The carboxylic acid substituent at the 2-position introduces electron-withdrawing effects that stabilize the HOMO energy, shifting it to more negative values compared to unsubstituted analogs [14] [9].

LUMO energies for heterocyclic naphthalene derivatives generally fall within the range of -2.05 to -3.90 eV, reflecting their electron-accepting capabilities [12] [15]. The LUMO distribution in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid is expected to be primarily localized on the carboxylic acid group and adjacent pyrrole carbons, with some contribution from the naphthalene system [10] [14]. This distribution pattern suggests that electrophilic attack would preferentially occur at positions with significant LUMO density.

The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical reactivity and kinetic stability. Smaller energy gaps generally correlate with higher reactivity and greater polarizability [16] [9]. For naphthalene-containing heterocycles, HOMO-LUMO gaps typically range from 1.39 to 3.97 eV, depending on the specific substitution pattern and electronic effects [12] [15]. The presence of electron-withdrawing groups like carboxylic acid tends to increase the energy gap by stabilizing the HOMO more than the LUMO [14] [17].

Chemical reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of molecular behavior. The chemical hardness (η) can be calculated as η = (ELUMO - EHOMO)/2, while the chemical potential (μ) equals -(ELUMO + EHOMO)/2 [12] [14]. The electrophilicity index (ω) represents the stabilization energy when the system acquires additional electron density from its environment [14] [18]. These parameters collectively provide a comprehensive framework for predicting reaction pathways and selectivity patterns.

For heterocyclic compounds containing both electron-rich (naphthalene, pyrrole) and electron-poor (carboxylic acid) components, the frontier molecular orbital distribution becomes crucial for understanding regioselectivity in chemical reactions [10] [18]. The spatial overlap between HOMO and LUMO orbitals determines the most favorable reaction sites and influences the kinetics of electron transfer processes [11] [18].

Density Functional Theory Simulations of Tautomeric Equilibria

Tautomeric equilibria in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid represent a complex interplay between electronic effects, steric constraints, and hydrogen bonding interactions. The carboxylic acid functionality can exist in multiple conformational states, primarily the s-cis and s-trans arrangements, each exhibiting distinct electronic and geometric characteristics [3] [19].

DFT calculations have demonstrated exceptional capability in predicting tautomeric preferences for carboxylic acid derivatives [3] [20]. The B3LYP functional with polarized basis sets provides reliable energetic ordering of tautomeric forms, typically accurate within 1-2 kJ/mol of experimental values [3] [19]. For pyrrole-2-carboxylic acid systems, the s-cis conformer generally exhibits greater stability due to favorable intramolecular hydrogen bonding between the carboxylic acid proton and the pyrrole nitrogen lone pair [3] [21].

The energy difference between s-cis and s-trans conformers in pyrrole carboxylic acids typically ranges from 0.1 to 2.0 kJ/mol, with the s-cis form being thermodynamically favored [3] [19]. This small energy difference indicates that both conformers can coexist in solution under ambient conditions, with the equilibrium position depending on solvent effects, temperature, and intermolecular interactions [20] [22].

Rotational barriers between tautomeric forms provide insights into the dynamic behavior of these systems. For pyrrole carboxylic acids, the barrier for rotation around the C-COOH bond typically ranges from 15-35 kJ/mol, indicating relatively facile interconversion at room temperature [22] [19]. The transition state geometry usually corresponds to a perpendicular arrangement of the carboxylic acid group relative to the heterocyclic ring plane [19] [7].

The naphthalene substituent in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid introduces additional conformational complexity through potential π-π stacking interactions and steric effects [23] [6]. The extended aromatic system can influence the tautomeric equilibrium through electronic conjugation effects and may stabilize particular conformational arrangements through intramolecular aromatic interactions [1] [2].

Solvent effects play a crucial role in determining tautomeric preferences, particularly for compounds containing hydrogen bonding functional groups [20] [24]. Polar protic solvents tend to stabilize conformers capable of intermolecular hydrogen bonding, while aprotic solvents may favor conformers with optimized intramolecular interactions [3] [25]. DFT calculations incorporating implicit solvation models provide valuable insights into these environmental effects [26] [20].

The influence of temperature on tautomeric equilibria can be predicted through thermodynamic calculations, including entropy contributions from vibrational modes [24] [22]. At elevated temperatures, the entropic term becomes more significant, potentially altering the equilibrium distribution between conformers [20] [19]. These calculations are essential for understanding the behavior of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid under various reaction conditions.

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Dates

Last modified: 08-19-2023

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